molecular formula C14H14BrNO3 B3030382 (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol CAS No. 895134-17-5

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol

Cat. No.: B3030382
CAS No.: 895134-17-5
M. Wt: 324.17
InChI Key: NBHYGNVDMCKZMD-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol (CAS No: 895134-17-5) is a high-purity pyridine derivative of significant interest in pharmaceutical research and development. With a molecular formula of C14H14BrNO3 and a molecular weight of 324.17 g/mol, this compound serves as a versatile synthetic intermediate . Its molecular structure incorporates multiple functional handles, including a bromo substituent and a benzyloxy group, which make it a valuable scaffold for constructing more complex molecules via cross-coupling reactions and further functional group transformations. Compounds featuring the benzyloxy pharmacophore are frequently investigated for their potential biological activity . Recent scientific literature highlights the application of similar brominated and benzyloxy-substituted heterocycles in the synthesis of novel compounds evaluated for antimycobacterial activity, demonstrating the relevance of this chemical class in infectious disease research . Furthermore, such pyridine derivatives are often explored as key building blocks in developing inhibitors for various therapeutic targets . This product is offered with a typical purity of 95% or higher and is intended for research purposes exclusively . It is supplied in various quantities to meet the needs of laboratory-scale synthesis. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-18-14-12(8-17)16-7-11(15)13(14)19-9-10-5-3-2-4-6-10/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHYGNVDMCKZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1CO)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210905
Record name 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895134-17-5
Record name 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895134-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxy-4-(phenylmethoxy)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy, bromo, and methoxy groups through various substitution reactions. The final step involves the addition of the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The benzyloxy, bromo, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: De-brominated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. The benzyloxy, bromo, and methoxy groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The methanol group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The compound’s structural analogs are selected based on shared functional groups (e.g., benzyloxy, bromo, methoxy, or hydroxymethyl) or heterocyclic frameworks. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents LogP Key Features References
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol C₁₄H₁₄BrNO₃ 324.17 4-benzyloxy, 5-bromo, 3-methoxy, 2-CH₂OH 2.92 Bromo enables cross-coupling; benzyloxy enhances lipophilicity
(4-Methoxypyrimidin-2-yl)methanol C₆H₈N₂O₂ 140.14 4-methoxy, 2-CH₂OH 0.78* Pyrimidine core increases polarity; reduced steric bulk
2-Bromo-5-fluoropyridin-3-ol C₅H₃BrFNO 208.99 2-bromo, 5-fluoro, 3-OH 1.45* Phenolic -OH increases acidity (pKa ~8-10)
4-(Benzyloxy)-3-phenethoxyphenol C₂₁H₂₀O₃ 320.38 4-benzyloxy, 3-phenethoxy, 1-OH 4.12* Phenolic -OH enhances H-bonding; high molecular weight

*Estimated using computational tools (e.g., ChemDraw).

Key Observations :

Heterocyclic Core Differences: The pyridine ring in the target compound offers lower polarity compared to pyrimidine derivatives (e.g., (4-Methoxypyrimidin-2-yl)methanol) due to fewer electronegative nitrogen atoms .

Functional Group Impact: The benzyloxy group contributes significantly to lipophilicity (LogP 2.92 vs. 0.78 for pyrimidine analog) .

Acidity and Reactivity: Unlike phenolic analogs (e.g., 2-bromo-5-fluoropyridin-3-ol), the target compound lacks acidic protons, reducing susceptibility to deprotonation under basic conditions .

Biological Activity

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol is a pyridine derivative characterized by a complex structure that includes benzyloxy, bromo, and methoxy functional groups. This compound has garnered attention in biological research due to its potential pharmacological properties and applications in drug development. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrNO3, with a molecular weight of 324.17 g/mol. The compound's structure allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The unique arrangement of functional groups (benzyloxy, bromo, and methoxy) enhances its binding affinity to biological targets, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Pharmacological Applications

Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Similar pyridine derivatives have shown moderate to excellent antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
  • Antitumor Effects : Some studies have indicated that pyridine-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • Antimicrobial Screening : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured, showing effectiveness comparable to established antibiotics .
  • Cancer Cell Line Studies : Research involving the treatment of hepatocellular carcinoma (HCC) cell lines has shown that compounds with similar structures can suppress cell migration and invasion by downregulating key proteins involved in epithelial–mesenchymal transition (EMT). This suggests a potential role in cancer metastasis prevention .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
(4-(Benzyloxy)-3,5-dibromophenyl)methanolStructureModerate antimicrobial properties
(4-(Benzyloxy)phenyl)methanolStructureAntitumor activity in various cancer models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol
Reactant of Route 2
(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methanol

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